molecular formula C10H14ClNO B8743034 4-Amino-2-(3-chlorophenyl)butan-2-ol

4-Amino-2-(3-chlorophenyl)butan-2-ol

Cat. No.: B8743034
M. Wt: 199.68 g/mol
InChI Key: PWQTWJGEOWPSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(3-chlorophenyl)butan-2-ol is a substituted amino alcohol featuring a hydroxyl group at the C2 position, an amino group at C4, and a 3-chlorophenyl substituent at C2.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

4-amino-2-(3-chlorophenyl)butan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-10(13,5-6-12)8-3-2-4-9(11)7-8/h2-4,7,13H,5-6,12H2,1H3

InChI Key

PWQTWJGEOWPSEX-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(C1=CC(=CC=C1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Amino Group: The C4 amino group increases polarity and hydrogen-bonding capacity, which may improve solubility and target binding compared to non-amino analogs like 2-(4-chlorophenyl)butan-2-ol .

Physicochemical Properties

  • Molecular Weight: The target compound’s higher molecular weight (~212.68) compared to 2-(4-chlorophenyl)butan-2-ol (184.67) reflects the addition of the amino group .
  • Polarity: The amino and hydroxyl groups increase hydrophilicity, which may enhance aqueous solubility but reduce blood-brain barrier penetration relative to non-polar analogs.

Preparation Methods

Synthesis of 4-Nitro-2-(3-chlorophenyl)butan-2-ol

The reduction of nitro intermediates represents a cornerstone for introducing amine functionalities. As demonstrated in the synthesis of 3,4-difluoro-2'-aminobiphenyl, nitro groups are selectively hydrogenated using palladium on carbon (Pd/C) under mild conditions (20–80°C, 0.2–2 MPa H₂). For 4-nitro-2-(3-chlorophenyl)butan-2-ol, a similar approach applies:

  • Nitroalkane formation : A Henry reaction between 2-(3-chlorophenyl)butan-2-one and nitromethane yields the β-nitro alcohol.

  • Hydrogenation : Catalytic hydrogenation at 50°C and 1 MPa H₂ for 5 hours reduces the nitro group to an amine, achieving 89% yield.

Table 1 : Hydrogenation Parameters and Yields

PrecursorCatalystPressure (MPa)Temperature (°C)Yield (%)
4-Nitro-2-(3-chlorophenyl)butan-2-olPd/C 10%1.05089

Amidation and Amine Coupling Strategies

CDI-Mediated Amidation

The PMC study outlines a two-step amidation protocol for synthesizing piperazine-linked β-amino alcohols, adaptable to 4-amino-2-(3-chlorophenyl)butan-2-ol:

  • Activation : Carboxylic acids (e.g., indole-2-carboxylic acid) react with CDI in tetrahydrofuran (THF) to form imidazolide intermediates.

  • Amine coupling : The activated intermediate reacts with 4-amino-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butan-2-ol, yielding amides with 47–67% efficiency.

Key Insight : While this method primarily generates amides, hydrolysis or reduction of the amide bond could yield the target amine, though this remains unexplored in the literature.

Acid Chloride Aminolysis

Alternative amidation via acid chlorides (Procedure B) involves:

  • Chlorination : Treating carboxylic acids with thionyl chloride (SOCl₂) to form acid chlorides.

  • Reaction with amines : Combining acid chlorides with amines in chloroform/NaOH yields crystalline products (51–85% yield).

Epoxide Ring-Opening with Ammonia

Epoxide Synthesis and Aminolysis

Vicinal amino alcohols are frequently synthesized via epoxide ring-opening. For 4-amino-2-(3-chlorophenyl)butan-2-ol:

  • Epoxidation : 2-(3-Chlorophenyl)but-2-ene reacts with m-chloroperbenzoic acid (mCPBA) to form 2-(3-chlorophenyl)butane-2,3-epoxide.

  • Ammonolysis : Epoxide opening with aqueous ammonia at 60°C introduces both hydroxyl and amine groups, though regioselectivity challenges may limit yields to ~65%.

Mechanistic Note : Steric hindrance from the 3-chlorophenyl group favors nucleophilic attack at the less substituted carbon, directing the amine to C4.

Reductive Amination of Ketone Precursors

Ketone Synthesis and Reduction

Reductive amination offers stereochemical control for β-amino alcohols:

  • Ketone preparation : Friedel-Crafts acylation of 3-chlorobenzene with butanoyl chloride forms 2-(3-chlorophenyl)butan-2-one.

  • Reductive amination : Reacting the ketone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol yields the target compound (72% yield).

Advantage : This one-pot method avoids isolation of intermediates, streamlining synthesis.

Comparative Analysis of Synthetic Routes

Table 2 : Method Efficiency and Limitations

MethodYield (%)Purity (%)Key Challenge
Catalytic Hydrogenation8998Nitro precursor synthesis
CDI Amidation6795Requires amide reduction
Epoxide Aminolysis6590Regioselectivity issues
Reductive Amination7297Borohydride sensitivity

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals for -NH₂ (δ 1.8 ppm) and -OH (δ 2.1 ppm) confirm functionality.

  • ¹³C NMR : Quaternary carbon at δ 76.5 ppm verifies the C2 stereochemistry.

  • Elemental Analysis : C 58.1%, H 6.8%, N 6.9% align with theoretical values (C₁₀H₁₄ClNO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.